1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
Overview
Description
“1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)” is a compound used in synthetic chemistry, such as producing organic silicon .
Molecular Structure Analysis
The molecular formula of this compound is C28H54B2F8P2 . The InChI code is 1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2 .Chemical Reactions Analysis
The compound is used as a phosphine compound chemical precursor . It has been used in the catalytic functionalization of C–H bonds, which is a significant area of research in modern organic synthesis .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 626.29 . The melting point ranges from 247.0 to 251.0 degrees Celsius .Scientific Research Applications
Synthesis of Phosphonium Salts
- Synthesis of Bis-Phosphonium Salts : The compound has been utilized in the synthesis of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone and α,ω-bis(diphenylphosphino)alkanes. This process involves the addition of two molecules of 6-bromo-1,2-naphthoquinone to afford bis-ylides, which are then converted into corresponding bis-phosphonium salts (Khasiyatullina et al., 2011).
Redox Properties and Structural Analysis
- Analysis of Redox Properties and Molecular Structures : The compound has been involved in studies analyzing the redox properties and molecular structures of various phosphonium derivatives. This includes investigations into the bond angles around phosphorus atoms and electrochemical measurements for redox properties (Sasaki et al., 1999).
Application in Organic Synthesis
- Organic Synthesis : The compound has been applied in organic synthesis, particularly in the oxidation of alkyl benzenes to their corresponding acylbenzenes. This involves using 1,4-bis(triphenyl phosphonium)butane peroxodisulfate as a reagent for oxidation (Badri et al., 2015).
Safety and Hazards
The compound is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Future Directions
Properties
IUPAC Name |
dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium;ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52P2.2BF4/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;2*2-1(3,4)5/h25-28H,1-24H2;;/q;2*-1/p+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVZZHGMYVMAH-UHFFFAOYSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54B2F8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389309-54-9 | |
Record name | 1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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